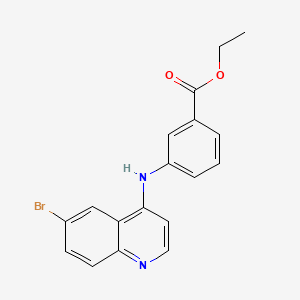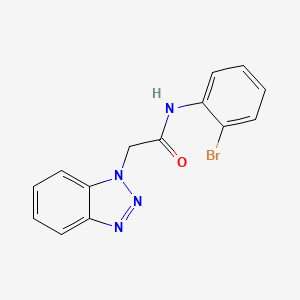![molecular formula C11H7ClFNO4S2 B12122684 5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12122684.png)
5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-[(2-chloro-4-fluorophényl)sulfamoyl]thiophène-3-carboxylique est un composé organique appartenant à la classe des acides thiophène carboxyliques. Il présente un cycle thiophène substitué par un groupe acide carboxylique et un groupe sulfamoyle lié à une partie 2-chloro-4-fluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 5-[(2-chloro-4-fluorophényl)sulfamoyl]thiophène-3-carboxylique implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend :
Formation du cycle thiophène : En partant d’un précurseur thiophène adapté, tel que l’acide thiophène-3-carboxylique, le composé est fonctionnalisé pour introduire le groupe sulfamoyle.
Introduction du groupe sulfamoyle : Cette étape implique la réaction du dérivé thiophène avec un réactif de sulfonamide dans des conditions appropriées, souvent en utilisant une base telle que la triéthylamine.
Liaison du groupe 2-chloro-4-fluorophényle : La dernière étape implique le couplage du thiophène sulfamoyle avec la 2-chloro-4-fluoroaniline, généralement en utilisant un agent de couplage tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d’un catalyseur.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations du rendement et de la pureté. Cela pourrait impliquer des réacteurs à écoulement continu et des systèmes de synthèse automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-[(2-chloro-4-fluorophényl)sulfamoyl]thiophène-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé dans des conditions oxydantes fortes, formant potentiellement des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit, en particulier au niveau du groupe sulfamoyle, pour former les amines correspondantes.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que l’halogénation ou la nitration.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont courants.
Substitution : Des réactifs électrophiles comme le brome (Br2) ou l’acide nitrique (HNO3) peuvent être utilisés dans des conditions contrôlées.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
Chimie
En chimie, l’acide 5-[(2-chloro-4-fluorophényl)sulfamoyl]thiophène-3-carboxylique est utilisé comme élément de base pour synthétiser des molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de développer de nouveaux matériaux.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions des groupes sulfamoyle avec des cibles biologiques. Il peut servir de sonde pour étudier les activités enzymatiques ou la liaison aux récepteurs.
Médecine
En médecine, les dérivés de ce composé pourraient présenter des activités pharmacologiques, telles que des propriétés anti-inflammatoires ou antimicrobiennes. La recherche sur ses applications thérapeutiques potentielles est en cours.
Industrie
Dans l’industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que la conductivité ou la fluorescence, en raison de la présence du cycle thiophène.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-[(2-chloro-4-fluorophényl)sulfamoyl]thiophène-3-carboxylique dépend de son application spécifique. En chimie médicinale, il pourrait interagir avec des enzymes ou des récepteurs, inhibant ou modulant leur activité. Le groupe sulfamoyle peut former des liaisons hydrogène avec des cibles biologiques, tandis que le cycle aromatique peut participer à des interactions π-π, contribuant à son affinité de liaison et à sa spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-(4-fluorophényl)thiophène-2-carboxylique : Structure similaire, mais sans le groupe sulfamoyle.
Acide 5-[(2-chloro-4-fluorophényl)sulfamoyl]benzoïque : Groupes fonctionnels similaires, mais avec un noyau benzoïque au lieu du thiophène.
Unicité
L’acide 5-[(2-chloro-4-fluorophényl)sulfamoyl]thiophène-3-carboxylique est unique en raison de la combinaison du cycle thiophène et du groupe sulfamoyle lié à une partie 2-chloro-4-fluorophényle. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne se retrouvent pas dans d’autres composés similaires, ce qui le rend précieux pour diverses applications dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C11H7ClFNO4S2 |
|---|---|
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
5-[(2-chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO4S2/c12-8-4-7(13)1-2-9(8)14-20(17,18)10-3-6(5-19-10)11(15)16/h1-5,14H,(H,15,16) |
Clé InChI |
FSOYFTWIXOFINS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)NS(=O)(=O)C2=CC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)


![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)




![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)
